1-Cyclopropyl-1-methoxypropan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

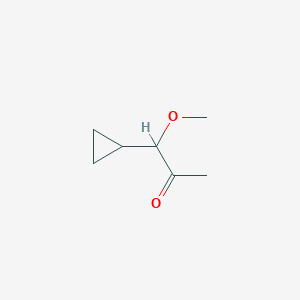

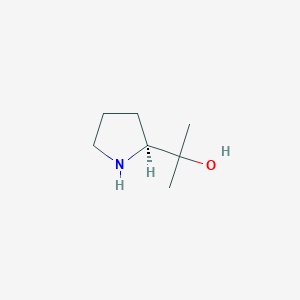

1-Cyclopropyl-1-methoxypropan-2-one is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.171 . It is also known by its IUPAC name, this compound.

Synthesis Analysis

The synthesis of cyclopropyl compounds, such as this compound, often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a methoxypropanone group. The InChI string representation of the molecule isInChI=1S/C7H12O2/c1-5(8)7(9-2)6-3-4-6/h6-7H,3-4H2,1-2H3.

Scientific Research Applications

Oxygen Acidity and Radical Cations

A study conducted by Bietti et al. (2006) explored the reactivity of radical cations generated from compounds related to 1-Cyclopropyl-1-methoxypropan-2-one. The research found that in acidic solutions, these radical cations display low reactivity toward fragmentation, which is consistent with the presence of groups like aryl and cyclopropyl that produce relatively unstable carbon-centered radicals after bond cleavage. In basic solutions, these radical cations show oxygen acidity, undergoing -OH-induced deprotonation leading to 1,1-diarylalkoxyl radicals (Bietti, Fiorentini, Pèrez Pato, & Salamone, 2006).

Ring Opening and Cyclization Reactions

Takahashi et al. (1983) investigated the reaction of aryl cyclopropyl ketones with excess bromine, leading to the formation of l-acyl-l,l,3-tribromopropanes, which were then cyclized to produce various compounds including 2-aryl-3,3-dibromo-2-methoxytetrahydrofurans (Takahashi, Takeshi, Myojoh, Sano, & Morisawa, 1983).

One-electron Oxidation Studies

Bietti and Capone (2008) carried out a study on the one-electron oxidation of compounds closely related to this compound. They discovered that the oxidation of these compounds leads to the formation of radical cations or radical zwitterions, depending on the pH, which undergo decarboxylation as the exclusive side-chain fragmentation pathway (Bietti & Capone, 2008).

Studies on Alkene Syn Dihydroxylation

Griffith et al. (2010) explored the use of Cyclopropyl malonoyl peroxide in the dihydroxylation of alkenes. This reaction, when carried out with 1,2-disubstituted alkenes, showed syn selectivity. The findings from this study are relevant to the understanding of reactions involving this compound (Griffith, Jones, Picon, Rawling, Kariuki, Campbell, & Tomkinson, 2010).

Synthesis of Chiral Intermediates

Parker et al. (2012) developed an efficient chemo-enzymatic route for synthesizing (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate for certain receptor antagonists. This study demonstrates the significance of cyclopropyl-related compounds in the synthesis of complex molecules (Parker, Hanson, Goldberg, Tully, & Goswami, 2012).

Properties

IUPAC Name |

1-cyclopropyl-1-methoxypropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(8)7(9-2)6-3-4-6/h6-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJJLAFMMIQODH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1CC1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

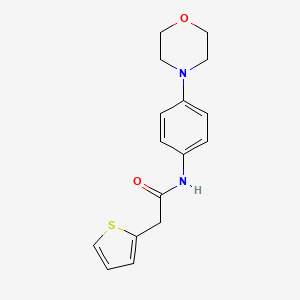

![(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375268.png)

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/no-structure.png)

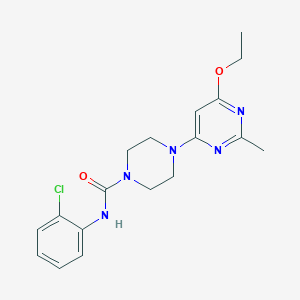

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide](/img/structure/B2375280.png)

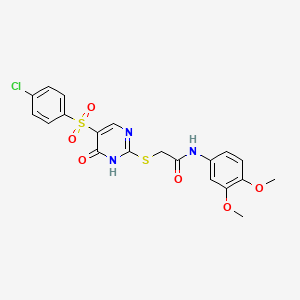

![2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2375281.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2375285.png)

![N-(4-acetamidophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2375288.png)

![5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2375289.png)